Cas no 24840-75-3 (4-(4-Chlorophenyl)-2-methylthiazole)
4-(4-Chlorophenyl)-2-methylthiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Chlorophenyl)-2-methylthiazole
- 4-(4-Chlorophenyl)-2-methyl-1,3-thiazole
- 4-(4-CHLORO-PHENYL)-2-METHYL-THIAZOLE
- Thiazole,4-(4-chlorophenyl)-2-methyl-
- SCHEMBL2405184
- EN300-01384
- 24840-75-3
- BRD-K14579964-004-01-8
- 11T-0645
- AK-918/40117318
- CCG-103633
- DTXSID60351383
- Thiazole, 4-(4-chlorophenyl)-2-methyl-
- SR-01000395186-1
- 2-methyl-4-(p-chlorophenyl)thiazole
- MFCD00458172
- SR-01000395186
- CS-0206895
- Maybridge1_003478
- A877785
- 4-(4-chlorophenyl)-2-methyl-1, 3-thiazole
- AKOS000115178
- STK388163
-
- MDL: MFCD00458172
- Inchi: 1S/C10H8ClNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
- InChI Key: FOCILOSWFFTFNL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CSC(C)=N1
Computed Properties
- Exact Mass: 209.00674
- Monoisotopic Mass: 209.006598
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1
- XLogP3: 3.6
Experimental Properties
- Density: 1.265
- Boiling Point: 324.3°Cat760mmHg
- Flash Point: 149.9°C
- Refractive Index: 1.604
- PSA: 12.89
4-(4-Chlorophenyl)-2-methylthiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189513-25g |
4-(4-Chlorophenyl)-2-methylthiazole |
24840-75-3 | 95% | 25g |
$678 | 2024-07-28 | |
| Chemenu | CM189513-10g |
4-(4-Chlorophenyl)-2-methylthiazole |
24840-75-3 | 95% | 10g |
$284 | 2021-08-05 | |
| Chemenu | CM189513-25g |
4-(4-Chlorophenyl)-2-methylthiazole |
24840-75-3 | 95% | 25g |
$568 | 2021-08-05 | |
| TRC | C994878-250mg |
4-(4-Chlorophenyl)-2-methylthiazole |
24840-75-3 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C994878-500mg |
4-(4-Chlorophenyl)-2-methylthiazole |
24840-75-3 | 500mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C994878-2.5g |
4-(4-Chlorophenyl)-2-methylthiazole |
24840-75-3 | 2.5g |
$ 275.00 | 2022-06-06 | ||
| Fluorochem | 210715-1g |
4-(4-Chlorophenyl)-2-methylthiazole |
24840-75-3 | 95% | 1g |
£63.00 | 2022-03-01 | |
| Fluorochem | 210715-5g |
4-(4-Chlorophenyl)-2-methylthiazole |
24840-75-3 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Fluorochem | 210715-10g |
4-(4-Chlorophenyl)-2-methylthiazole |
24840-75-3 | 95% | 10g |
£400.00 | 2022-03-01 | |
| Fluorochem | 210715-25g |
4-(4-Chlorophenyl)-2-methylthiazole |
24840-75-3 | 95% | 25g |
£800.00 | 2022-03-01 |
4-(4-Chlorophenyl)-2-methylthiazole Suppliers
4-(4-Chlorophenyl)-2-methylthiazole Related Literature
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1. Routes to pyrrolo[2,1-b]thiazoles. Rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydesJocelyn C. Brindley,David G. Gillon,G. Denis Meakins J. Chem. Soc. Perkin Trans. 1 1986 1255
Additional information on 4-(4-Chlorophenyl)-2-methylthiazole
4-(4-Chlorophenyl)-2-methylthiazole (CAS 24840-75-3): A Versatile Heterocyclic Compound with Broad Applications
4-(4-Chlorophenyl)-2-methylthiazole (CAS 24840-75-3) is a significant heterocyclic compound that has garnered attention in various scientific and industrial fields. This thiazole derivative features a chlorophenyl group at the 4-position and a methyl group at the 2-position of the thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique structure contributes to its diverse applications, ranging from medicinal chemistry to material science.
The compound's molecular formula, C10H8ClNS, highlights its aromatic and heterocyclic nature. Researchers often explore 4-(4-Chlorophenyl)-2-methylthiazole derivatives due to their potential biological activities, including antimicrobial and anti-inflammatory properties. Recent studies have also investigated its role in drug discovery, particularly in the development of novel small-molecule therapeutics. The presence of the chlorophenyl group enhances the compound's lipophilicity, which is crucial for bioavailability optimization in pharmaceutical applications.
In the context of green chemistry and sustainable synthesis, 4-(4-Chlorophenyl)-2-methylthiazole has been a subject of interest for its potential in eco-friendly catalytic processes. Scientists are exploring metal-free synthesis routes and biocatalytic approaches to produce this compound with reduced environmental impact. This aligns with the growing demand for sustainable chemical production methods in the pharmaceutical and agrochemical industries.
The compound's electronic properties make it valuable in material science applications, particularly in the development of organic semiconductors and photovoltaic materials. Its conjugated system and electron-withdrawing chlorophenyl group contribute to interesting optoelectronic characteristics, which are being explored for next-generation OLED technologies and solar cell materials.
Analytical characterization of 4-(4-Chlorophenyl)-2-methylthiazole typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for research and industrial applications. The compound's melting point and solubility profile are also important physicochemical parameters that influence its handling and application in various processes.
In the pharmaceutical industry, 4-(4-Chlorophenyl)-2-methylthiazole scaffolds are being investigated as potential kinase inhibitors and GPCR modulators. The compound's ability to interact with various biological targets makes it a promising candidate for structure-activity relationship (SAR) studies. Recent publications have highlighted its potential in addressing drug-resistant pathogens, a pressing concern in modern medicine.
The global market for thiazole derivatives like 4-(4-Chlorophenyl)-2-methylthiazole is experiencing steady growth, driven by increasing demand from the pharmaceutical and agrochemical sectors. Manufacturers are focusing on scale-up processes and cost-effective synthesis to meet this growing demand while maintaining high purity standards. Quality control measures for this compound typically include HPLC analysis and residual solvent testing to ensure compliance with industry regulations.
From a safety perspective, proper handling of 4-(4-Chlorophenyl)-2-methylthiazole requires standard laboratory precautions. While not classified as highly hazardous, researchers should use appropriate personal protective equipment (PPE) when working with this compound. Storage recommendations typically include keeping the material in a cool, dry place away from direct sunlight to maintain stability.
Future research directions for 4-(4-Chlorophenyl)-2-methylthiazole may explore its potential in nanotechnology applications and bioconjugation chemistry. The compound's modular structure allows for various structural modifications, enabling the development of new functional materials with tailored properties. As computational chemistry advances, in silico screening of this compound's derivatives may accelerate discovery in multiple scientific domains.
For researchers seeking high-purity 4-(4-Chlorophenyl)-2-methylthiazole, several specialty chemical suppliers offer the compound with varying certificates of analysis. The pricing typically depends on the purity grade and quantity ordered, with research-scale quantities being more readily available than bulk industrial quantities. Custom synthesis services are also available for specific isotopically labeled versions or structural analogs of this versatile compound.
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